molecular formula C28H42O2S B13729134 Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)- CAS No. 4673-51-2

Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B13729134
CAS No.: 4673-51-2
M. Wt: 442.7 g/mol
InChI Key: DQSYGNJXYMAPMV-UHFFFAOYSA-N
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Description

Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)- (CAS: 1620-93-5) is a sulfur-containing phenolic antioxidant with the molecular formula C₃₀H₄₆O₂S and a molecular weight of 470.75 g/mol . Structurally, it consists of two 3,5-di-tert-butyl-4-hydroxyphenyl groups linked by a thiobis(methylene) bridge (–S–CH₂–). This compound is also known as bis-[3,5-di-tert-butyl-4-hydroxybenzyl]sulfideand is widely utilized in industrial applications for its ability to inhibit oxidative degradation in polymers and lipids . Its thermal stability is supported by an enthalpy of fusion (ΔfusH) of43.1 kJ/mol at 417.2 K, as determined via differential thermal analysis (DTA) .

Properties

CAS No.

4673-51-2

Molecular Formula

C28H42O2S

Molecular Weight

442.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C28H42O2S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

DQSYGNJXYMAPMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Sulfur Halide Reaction with 2,6-Di-tert-butylphenol

One of the principal synthetic routes involves the reaction of 2,6-di-tert-butylphenol with sulfur halides, particularly sulfur dichloride (SCl2), to form the sulfur-bridged bisphenol compound. This method is well-documented in patent literature and research articles.

Typical procedure:

  • Dissolve 2,6-di-tert-butylphenol in an organic solvent such as toluene or carbon tetrachloride.
  • Slowly add sulfur dichloride dropwise at low temperature (often below 10°C) to control the exothermic reaction.
  • Stir the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.
  • The product precipitates or is isolated by filtration and purified by recrystallization.

This approach yields the 4,4'-thiobis(2,6-di-tert-butylphenol) with moderate to high purity and yield, depending on reaction conditions and solvent choice.

Preparation via Elemental Sulfur and Base in Alcoholic Medium

Another method involves the reaction of elemental sulfur with 2,6-di-tert-butylphenol in the presence of a strong base such as sodium hydroxide in an alcoholic solvent like 2-propanol. The process typically includes:

  • Mixing 2,6-di-tert-butylphenol, elemental sulfur, and sodium hydroxide in 2-propanol under a nitrogen atmosphere.
  • Heating the mixture to reflux (~85–100°C) with stirring, often employing a Dean-Stark apparatus to remove water and alcohol byproducts.
  • After completion, the reaction mixture is worked up by aqueous extraction and organic solvent washes (e.g., hexane), followed by removal of solvents under vacuum.
  • The crude product is purified by washing with dilute acid and recrystallization.

This method benefits from using elemental sulfur, which is less hazardous than sulfur halides, though it may require more rigorous purification steps.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Disadvantages Typical Yield (%)
Sulfur dichloride reaction with phenol 2,6-di-tert-butylphenol, SCl2 Low temp addition, room temp stirring High purity, direct sulfur insertion Use of hazardous SCl2, moisture sensitive 70–85
Elemental sulfur with base in 2-propanol 2,6-di-tert-butylphenol, S, NaOH Reflux 85–100°C, nitrogen atmosphere Safer sulfur source Longer reaction, complex workup 60–75
Formaldehyde condensation (for related bisphenols) 2,6-di-tert-butylphenol, formaldehyde 60°C, basic or acidic medium Well-established, scalable Not sulfur-bridged, different product 80–90

Research Discoveries and Analytical Insights

  • Reaction Optimization: Studies indicate that controlling the temperature during sulfur dichloride addition is critical to prevent side reactions and polymerization. Slow addition and low temperature (below 10°C) improve selectivity toward the desired sulfur-bridged product.

  • Role of Solvent: Non-polar solvents like toluene or carbon tetrachloride facilitate better solubility of phenol and sulfur halides, improving reaction kinetics and product isolation.

  • Purification Techniques: Post-reaction washing with dilute sulfuric acid removes residual base and unreacted phenol, while recrystallization from suitable solvents ensures high purity.

  • Alternative Sulfur Sources: Elemental sulfur methods provide a safer alternative to sulfur halides, with the caveat of requiring stronger bases and elevated temperatures to activate sulfur for coupling.

  • Structural Characterization: The compound’s structure is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy showing characteristic phenolic hydroxyl and sulfur linkages, and mass spectrometry.

Scientific Research Applications

Antioxidant in Polymers

Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] is widely used as an antioxidant in synthetic rubber and plastics. It helps prevent oxidative degradation during processing and end-use applications. By stabilizing the polymer matrix, it enhances the durability and performance of products such as tires and automotive parts.

Food Industry

In the food industry, this compound is utilized to prevent rancidity in fats and oils. Its antioxidant properties help maintain the quality and shelf life of food products by inhibiting oxidative reactions that can lead to spoilage.

Cosmetics and Personal Care Products

The compound is also found in various cosmetics and personal care formulations due to its ability to protect against oxidative stress caused by environmental factors. It contributes to the stability of formulations containing oils and sensitive ingredients.

Pharmaceuticals

In pharmaceuticals, Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] serves as a stabilizer for active pharmaceutical ingredients (APIs). It helps maintain the efficacy of drugs by preventing oxidative degradation during storage.

Case Study 1: Antioxidant Efficacy in Rubber Compounds

A study evaluated the effectiveness of Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] in rubber formulations. The results indicated significant improvements in thermal stability and resistance to aging compared to control samples lacking antioxidants. The compound was found to effectively scavenge free radicals generated during thermal processing.

Case Study 2: Shelf Life Extension in Food Products

Research conducted on the application of this phenolic compound in edible oils demonstrated a marked extension of shelf life. Oils treated with Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] exhibited lower peroxide values over time compared to untreated oils, indicating reduced oxidation rates.

Case Study 3: Stability in Cosmetic Formulations

A formulation study assessed the impact of this antioxidant on the stability of cosmetic creams containing natural oils. The inclusion of Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] resulted in improved product stability and reduced rancidity over a six-month period.

Mechanism of Action

The antioxidant activity of Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, forming stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound is compared to three key analogs:

Compound Name CAS Bridge Group Molecular Formula Molecular Weight (g/mol) Primary Applications
Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)- 1620-93-5 –S–CH₂– C₃₀H₄₆O₂S 470.75 Polymer/lipid antioxidant
Phenol, 4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)- 118-82-1 –CH₂– C₂₉H₄₄O₂ 424.66 Antioxidant in microbial systems
Probucol (4,4′-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol) 23288-49-5 –S–C(CH₃)₂–S– C₃₁H₄₈O₂S₂ 516.84 Hyperlipidemia drug
Phenol, 2,4-bis(1,1-dimethylethyl)- 96-76-4 None (monomeric phenol) C₁₄H₂₂O 206.32 Metabolite, antioxidant
Key Observations:

Bridge Group Influence :

  • The thiobis(methylene) bridge in the target compound enhances sulfur-mediated radical scavenging, improving antioxidant efficacy compared to the methylene (–CH₂–) bridge in CAS 118-82-1 .
  • Probucol features a bulkier bis(thio) bridge, enabling unique pharmacokinetic properties for cholesterol efflux inhibition .

Molecular Weight and Solubility :

  • Higher molecular weight analogs (e.g., Probucol, 516.84 g/mol) exhibit lower aqueous solubility, necessitating formulation enhancements for drug delivery .

Research Findings and Data Tables

Table 1: Thermal and Physicochemical Properties

Property Target Compound CAS 118-82-1 Probucol
Melting Point (°C) Not reported Not reported 125–129
Enthalpy of Fusion (kJ/mol) 43.1 Not available Not available
LogP (Predicted) ~9.5 (estimated) ~8.2 ~12.1

Biological Activity

Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] (CAS Number: 1620-93-5) is a compound with significant biological activity. It is structurally characterized by its molecular formula C30H46O2SC_{30}H_{46}O_{2}S and a molecular weight of 470.750 g/mol. This compound is also known as α,α'-thiobis(2,6-di-tert-butyl-p-cresol) and has been studied for its various biological properties.

Chemical Structure and Properties

The chemical structure of Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] can be represented as follows:

Structure C30H46O2S\text{Structure }C_{30}H_{46}O_{2}S
PropertyValue
Molecular FormulaC30H46O2SC_{30}H_{46}O_{2}S
Molecular Weight470.750 g/mol
IUPAC Nameα,α'-thiobis(2,6-di-tert-butyl-p-cresol)
CAS Registry Number1620-93-5

Antioxidant Activity

Phenol derivatives are known for their antioxidant properties. Research indicates that compounds like 2,4-di-tert-butylphenol (a related compound) exhibit strong antioxidant activity by scavenging free radicals and preventing oxidative stress in biological systems. The antioxidant mechanism is primarily attributed to the ability of the phenolic hydroxyl group to donate electrons.

Anti-inflammatory Effects

Studies have shown that phenolic compounds can modulate inflammatory responses. For instance, 2,4-DTBP has been tested in RAW264.7 mouse macrophage cell lines and demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL . This suggests that Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] may exhibit similar anti-inflammatory properties.

Cytotoxicity

The cytotoxic effects of phenolic compounds have been documented extensively. For example, studies indicate that related phenolic compounds can induce apoptosis in cancer cell lines like HeLa and MCF-7 with IC50 values around 10 µg/mL for HeLa cells . Such findings highlight the potential use of these compounds in cancer therapy.

Case Studies

Case Study 1: Antioxidant Potential

In a comparative study on various phenolic compounds, it was found that Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] demonstrated significant inhibition of lipid peroxidation in vitro. This was assessed using the DPPH radical scavenging assay where the compound showed an IC50 value comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .

Case Study 2: Anti-inflammatory Mechanism

In another study involving RAW264.7 cells treated with lipopolysaccharides (LPS), the administration of Phenol derivatives resulted in a marked decrease in the expression of inflammatory markers. The results indicated that these compounds could inhibit the NF-kB signaling pathway which is crucial for the inflammatory response .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves thiocarbamide intermediates or coupling reactions under inert atmospheres. Structural confirmation requires X-ray diffraction (XRD) for crystalline form analysis and solid-state NMR to resolve steric hindrance from tert-butyl groups . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, as impurities like unreacted phenolic precursors can affect pharmacological activity .

Q. Which analytical techniques are optimal for detecting trace impurities or degradation products in this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify low-molecular-weight degradation products, such as phenolic metabolites (e.g., 2,4-bis(1,1-dimethylethyl)phenol) . For non-volatile impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides sensitivity for detecting sulfoxide derivatives, which form under oxidative conditions .

Q. How does regulatory compliance impact the handling and use of this compound in drug development?

  • Methodological Answer : Adhere to thresholds for extractables/leachables in parenteral drugs as outlined by the Product Quality Research Institute (PQRI) , which sets safety limits for phenolic antioxidants in medical formulations . Compliance with environmental regulations (e.g., Canada’s Chemicals Management Plan) requires monitoring environmental persistence and bioaccumulation potential through OECD 301F biodegradation testing .

Advanced Research Questions

Q. What strategies enhance the bioavailability of Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-] in oral formulations?

  • Methodological Answer : Co-grinding with ternary stabilizers (e.g., methacrylic acid-methyl methacrylate copolymer) using a planetary beads-milling method reduces crystallinity and improves dissolution rates . Nanoformulation with lipid-based carriers further enhances intestinal absorption, as demonstrated by in vitro permeability assays using Caco-2 cell monolayers .

Q. How do metabolic pathways influence the environmental and biological degradation of this compound?

  • Methodological Answer : Microbial consortia (e.g., Acinetobacter spp.) degrade the compound via oxidative cleavage of the thiobis bridge, producing sulfoxides and phenolic metabolites. Track degradation using isotopic labeling (¹³C) and GC-MS to elucidate pathways . In mammalian systems, cytochrome P450 enzymes catalyze hydroxylation, detectable via LC-high-resolution MS .

Q. What mechanistic insights explain its antioxidant efficacy compared to other phenolic compounds?

  • Methodological Answer : Evaluate radical scavenging capacity using electron paramagnetic resonance (EPR) to measure quenching of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. Comparative studies show Probucol’s IC₅₀ for lipid peroxidation inhibition (1–23 μM) surpasses trolox (25 μM) due to steric protection of the phenolic -OH by tert-butyl groups .

Key Considerations for Researchers

  • Contradictions in Data : While microbial degradation studies highlight rapid breakdown under aerobic conditions , environmental assessments note persistence in anaerobic sediments . Resolve this by conducting site-specific biodegradation assays under varying redox conditions.
  • Advanced Characterization : Employ molecular dynamics simulations to model interactions between Probucol and lipid bilayers, explaining its membrane-targeted antioxidant behavior .

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